Quinoline-8-carbodithioic acid
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Overview
Description
Quinoline-8-carbodithioic acid is a chemical compound that belongs to the class of quinoline derivatives Quinoline is a nitrogen-containing heterocyclic aromatic compound, which has been widely studied for its diverse applications in medicinal, synthetic organic, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline-8-carbodithioic acid typically involves the reaction of quinoline derivatives with carbon disulfide and a base. One common method includes the use of quinoline-8-thiol, which reacts with carbon disulfide in the presence of a base such as sodium hydroxide or potassium hydroxide to form this compound. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Quinoline-8-carbodithioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.
Substitution: this compound can undergo nucleophilic substitution reactions, where the carbodithioic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Quinoline-8-carbodithioic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are being explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of materials with specific properties, such as corrosion inhibitors and metal chelators.
Mechanism of Action
The mechanism of action of quinoline-8-carbodithioic acid involves its interaction with molecular targets and pathways within biological systems. The compound can chelate metal ions, which may disrupt metal-dependent enzymes and processes. Additionally, its ability to undergo redox reactions can lead to the generation of reactive oxygen species, which can induce oxidative stress in cells. These mechanisms contribute to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Quinoline-8-carbodithioic acid can be compared with other quinoline derivatives, such as:
Quinoline-8-thiol: Similar in structure but lacks the carbodithioic acid group.
8-Hydroxyquinoline: Contains a hydroxyl group instead of the carbodithioic acid group.
Quinoline-8-sulfonic acid: Contains a sulfonic acid group instead of the carbodithioic acid group.
Uniqueness
This compound is unique due to its carbodithioic acid group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications, such as metal chelation and redox reactions, which are not as prominent in other quinoline derivatives.
Biological Activity
Quinoline-8-carbodithioic acid (Q8CDA) is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of Q8CDA, including its mechanisms of action, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a quinoline ring and a carbodithioic acid functional group. Its chemical formula is C10H7NS2 . The presence of the dithioic acid moiety enhances its reactivity and biological interactions, making it a valuable compound in medicinal chemistry.
The biological activity of Q8CDA can be attributed to several mechanisms:
- Metal Chelation : Q8CDA can chelate metal ions, disrupting metal-dependent enzymes and cellular processes. This property is particularly relevant in antimicrobial activity, where metal ions play crucial roles in bacterial metabolism .
- Redox Reactions : The compound can undergo oxidation and reduction reactions, generating reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to apoptosis in cancer cells .
- Antimicrobial Activity : Q8CDA exhibits significant antimicrobial properties against various bacterial strains. Its ability to disrupt bacterial cell walls and interfere with metabolic pathways contributes to its effectiveness .
Antimicrobial Properties
Numerous studies have demonstrated the antimicrobial efficacy of Q8CDA against a range of pathogens. For instance:
- Bacterial Inhibition : Q8CDA has shown inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL depending on the strain .
- Fungal Activity : The compound also displays antifungal properties, inhibiting growth in various fungal strains at similar concentrations .
Anticancer Potential
Q8CDA has been investigated for its anticancer properties. Research indicates that:
- Cell Proliferation Inhibition : In vitro studies reveal that Q8CDA significantly inhibits the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) with IC50 values around 10 µM .
- Mechanism of Action : The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest at the G2/M phase, likely due to oxidative stress induced by ROS generation .
Synthesis and Derivatives
The synthesis of Q8CDA involves several methods, including multi-component reactions that yield various derivatives with enhanced biological activities. The development of these derivatives is crucial for optimizing therapeutic efficacy.
Synthesis Method | Description | Yield (%) |
---|---|---|
Multi-component reaction | Combines quinoline derivatives with dithiocarbamates | 75-90% |
Oxidative synthesis | Converts precursors into Q8CDA using oxidizing agents | 60-80% |
Nucleophilic substitution | Modifies functional groups for enhanced activity | 70-85% |
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antibacterial activity of Q8CDA against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting its potential as an antimicrobial agent .
- Anticancer Research : In a comparative study of various quinoline derivatives, Q8CDA exhibited superior anticancer activity compared to traditional chemotherapeutics like doxorubicin, especially in inhibiting tumor growth in xenograft models .
Properties
CAS No. |
83834-56-4 |
---|---|
Molecular Formula |
C10H7NS2 |
Molecular Weight |
205.3 g/mol |
IUPAC Name |
quinoline-8-carbodithioic acid |
InChI |
InChI=1S/C10H7NS2/c12-10(13)8-5-1-3-7-4-2-6-11-9(7)8/h1-6H,(H,12,13) |
InChI Key |
DWFGCTCWYKVIHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=S)S)N=CC=C2 |
Origin of Product |
United States |
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